(2E)-1-(4-aminophenyl)-3-biphenyl-4-ylprop-2-en-1-one
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Overview
Description
1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one is an organic compound that features a conjugated system with both an amino group and a biphenyl structure
Preparation Methods
The synthesis of 1-(4-aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-aminobenzaldehyde reacts with 4-biphenylacetone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent, followed by purification through recrystallization .
Chemical Reactions Analysis
1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Condensation: The compound can participate in further condensation reactions to form more complex molecules, useful in organic synthesis
Scientific Research Applications
1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one can be compared with similar compounds such as:
4-Aminobiphenyl: Known for its use in the synthesis of azo dyes and its potential carcinogenic properties.
Tetrakis(4-aminophenyl)ethene: Used in the development of electrochemiluminescent materials for biosensing applications.
1-(4-Aminophenyl)-2-(1-piperidinyl)ethanol: Studied for its potential pharmaceutical applications.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique features of 1-(4-aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one .
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOWXAVBJRMQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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